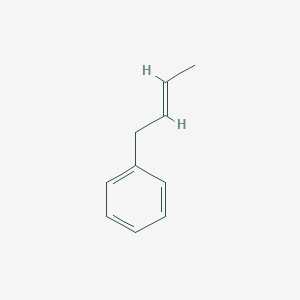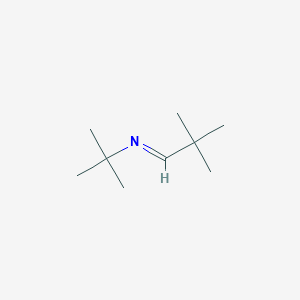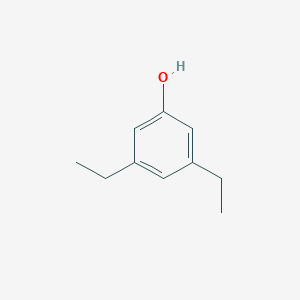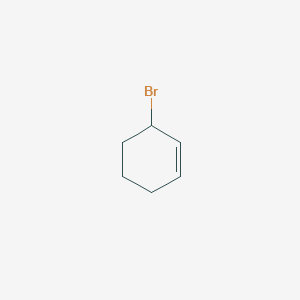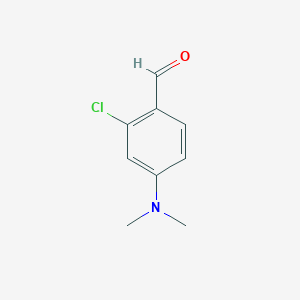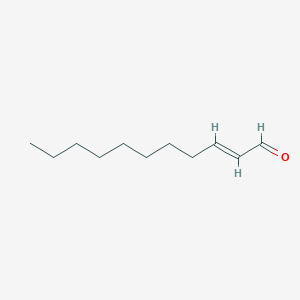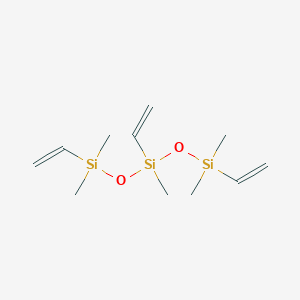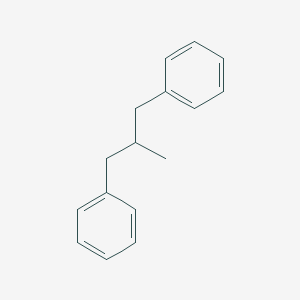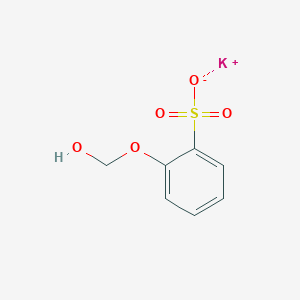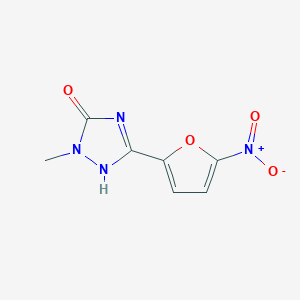
2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one, also known as nitrotriazolone, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. Nitrotriazolone has a unique chemical structure that makes it a valuable tool for investigating biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Nitrotriazolone has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. It has also been used to study the role of ROS in cellular signaling pathways and to investigate the effects of oxidative stress on cells. Nitrotriazolone has also been used as a tool for studying the function of various enzymes, including peroxidases, oxidases, and catalases.
Wirkmechanismus
Nitrotriazolone is a potent oxidizing agent that reacts with ROS to produce a fluorescent product. The mechanism of action of 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone involves the transfer of an electron from the nitro group to the triazole ring, resulting in the formation of a highly reactive intermediate. This intermediate then reacts with ROS to produce a fluorescent product.
Biochemische Und Physiologische Effekte
Nitrotriazolone has been shown to have a variety of biochemical and physiological effects, including the induction of oxidative stress in cells. It has also been shown to inhibit the activity of various enzymes, including peroxidases, oxidases, and catalases. Nitrotriazolone has been shown to induce apoptosis in cancer cells and to have anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone in lab experiments is its ability to selectively detect ROS in cells. Nitrotriazolone is also relatively easy to synthesize and can be used in a variety of experimental systems. However, one limitation of using 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are many potential future directions for research involving 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone. Some possible areas of investigation include the development of new synthetic methods for 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone, the exploration of its anti-tumor properties, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone and its effects on cellular signaling pathways.
Synthesemethoden
Nitrotriazolone can be synthesized using a variety of methods, including the reaction of 5-nitrofurfural with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrazine hydrate and acetic anhydride to form 2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-oneone. Other methods include the reaction of 5-nitrofurfural with acetic anhydride and ammonium acetate, followed by treatment with hydrazine hydrate and acetic anhydride.
Eigenschaften
CAS-Nummer |
1600-61-9 |
|---|---|
Produktname |
2-methyl-5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-one |
Molekularformel |
C7H6N4O4 |
Molekulargewicht |
210.15 g/mol |
IUPAC-Name |
2-methyl-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C7H6N4O4/c1-10-7(12)8-6(9-10)4-2-3-5(15-4)11(13)14/h2-3H,1H3,(H,8,9,12) |
InChI-Schlüssel |
VPGANWWUEZSJQK-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C(=O)N=C(N1)C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CN1C(=O)NC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CN1C(=O)N=C(N1)C2=CC=C(O2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



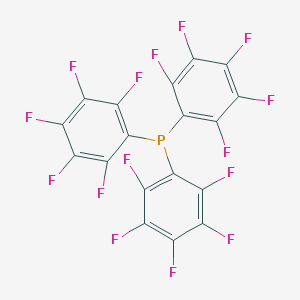
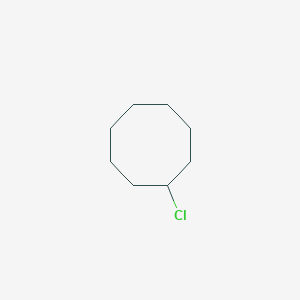
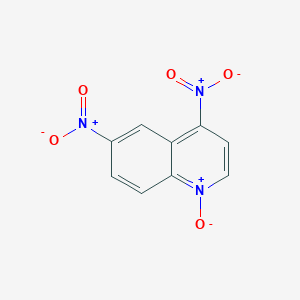
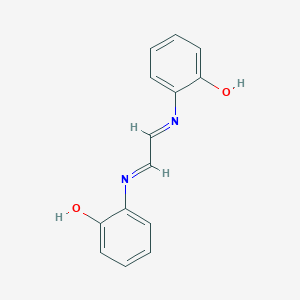
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-](/img/structure/B75054.png)
